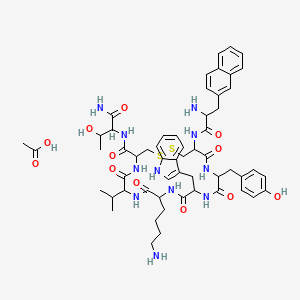Lanreotide acetate (108736-35-2 free base)
CAS No.:
Cat. No.: VC16538983
Molecular Formula: C56H73N11O12S2
Molecular Weight: 1156.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C56H73N11O12S2 |
|---|---|
| Molecular Weight | 1156.4 g/mol |
| IUPAC Name | acetic acid;10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-naphthalen-2-ylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
| Standard InChI | InChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4) |
| Standard InChI Key | DEXPIBGCLCPUHE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
Lanreotide acetate belongs to the class of cyclic octapeptides, featuring a disulfide bridge between cysteine residues at positions 2 and 7. The IUPAC name delineates its structure as 3-(2-naphthyl)-DL-alanyl-DL-cysteinyl-DL-tyrosyl-DL-tryptophyl-DL-lysyl-DL-valyl-DL-cysteinyl-DL-threoninamide (2->7)-disulfide acetic acid . The acetate salt form enhances solubility and stability, critical for its sustained-release formulation.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2378114-72-6 | |
| Molecular Formula | ||
| Molecular Weight | 1156.4 g/mol | |
| SMILES Notation | CC(=O)O.NCCCC[C@@H]1NC(=O)[C@H]... |
The peptide backbone incorporates non-natural amino acids, including 2-naphthylalanine (2-Nal), which augments receptor binding affinity. Conformational rigidity from the disulfide bond ensures optimal interaction with SSTRs .
Synthesis and Stability
Synthesis involves solid-phase peptide synthesis (SPPS) followed by oxidative disulfide bond formation. The free base form (108736-35-2) is typically converted to the acetate salt for pharmaceutical use. Stability studies indicate degradation via hydrolysis and oxidation, necessitating storage at 2–8°C in lyophilized form .
Pharmacological Profile
Mechanism of Action
Lanreotide exerts dual antisecretory and antiproliferative effects by agonizing SSTR2 and SSTR5. Receptor activation inhibits adenylate cyclase, reducing intracellular cAMP levels and calcium influx. This hyperpolarizes cell membranes, suppressing hormone exocytosis (e.g., growth hormone, insulin-like growth factor 1) . Concurrently, it triggers tyrosine phosphatases and pro-apoptotic cascades, curtailing tumor angiogenesis and metastasis .
Pharmacokinetics
Administered as a deep subcutaneous injection, lanreotide acetate achieves steady-state plasma concentrations within 2–3 doses of the 120 mg every-28-day regimen . Key parameters include:
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Source |
|---|---|---|
| Bioavailability | 63–90% | |
| Half-life () | 23–30 days | |
| Protein Binding | 78–84% | |
| Clearance | 8.9 L/h |
Metabolism occurs via peptidase cleavage, with 85% excreted unchanged in feces. Dose escalation to 120 mg every 21 days is tolerated but linked to increased gastrointestinal adverse events .
Clinical Applications
Acromegaly Management
In acromegaly, lanreotide normalizes growth hormone and IGF-1 levels in 55–65% of patients, with symptom relief (e.g., headache, arthralgia) within 3 months . Long-term studies show sustained efficacy over 59 months, with median PFS unreached in 40% of cohorts .
Neuroendocrine Tumors
The CLARINET trial established lanreotide as first-line therapy for grade 1–2 metastatic gastroenteropancreatic NETs, demonstrating a 53% reduction in progression risk versus placebo . Real-world data corroborate median treatment durations of 21.6 months, with 120 mg/28 days as the standard dose .
Table 3: Efficacy in NETs (CLARINET OLE Study)
| Outcome | LAN–LAN Group (n=42) | PBO–LAN Group (n=47) |
|---|---|---|
| Median PFS (months) | 38.5 | 19.0 |
| 24-Month Survival Rate | 82% | 64% |
| Dose Escalation Frequency | 16.7% | 8.5% |
Emerging Research and Future Directions
Recent trials explore lanreotide combinations with targeted therapies (e.g., everolimus) and peptide receptor radionuclide therapy (PRRT). The CLARINET FORTE trial (NCT02651987) investigates dose escalation post-progression, showing preliminary PFS improvements of 8.3 months . Additionally, nanoparticle formulations aim to enhance tumor targeting while minimizing systemic exposure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume